molecular formula C16H21N5O2 B2816640 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide CAS No. 920438-80-8

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

Cat. No.: B2816640
CAS No.: 920438-80-8
M. Wt: 315.377
InChI Key: PISYQGIVKBQAMR-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction (Ugi-azide 4CR), which is a type of multicomponent reaction (MCR). This method involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide stands out due to its specific structural features and potential applications. The presence of the methoxy group and the tetrazole ring contributes to its unique chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQGIVKBQAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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